3-bromo-4-chloro-N-(cyclopropylmethyl)aniline
Description
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline is a halogenated aniline derivative with a bromine atom at position 3, a chlorine atom at position 4, and a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₀BrClN, yielding a molecular weight of 258.55 g/mol. This compound is structurally related to pharmaceutical intermediates and agrochemical precursors, where halogen substituents enhance bioactivity and stability .
Properties
Molecular Formula |
C10H11BrClN |
|---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
3-bromo-4-chloro-N-(cyclopropylmethyl)aniline |
InChI |
InChI=1S/C10H11BrClN/c11-9-5-8(3-4-10(9)12)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2 |
InChI Key |
VMGPWZUFZAXLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the cyclopropylmethyl group, contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline with structurally related compounds:
Key Observations :
Stability and Reactivity
- 4-Chloro-N-(cyclopropylmethyl)aniline: Stable under recommended storage conditions (2–8°C) but decomposes to release toxic gases (e.g., NOx, HBr) upon combustion .
- Brominated Derivatives : Bromine’s higher atomic weight and polarizability may reduce thermal stability compared to chlorine analogs .
Biological Activity
3-Bromo-4-chloro-N-(cyclopropylmethyl)aniline is an organic compound characterized by a unique structural arrangement that includes a bromine atom at the third position and a chlorine atom at the fourth position of the aniline ring, alongside a cyclopropylmethyl group attached to the nitrogen atom. This structure contributes to its notable biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : CHBrClN
- Molecular Weight : 260.56 g/mol
Biological Activity Overview
Research has demonstrated that 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline exhibits significant biological activity, including:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, making it a candidate for further drug development.
The biological activity of this compound is likely influenced by its halogen substituents and cyclopropylmethyl group, which enhance its interaction with biological targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : Its structural features could facilitate binding to receptors or other protein targets, altering their activity.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique properties of 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-bromo-N-(3-fluorophenyl)benzenesulfonamide | Sulfonamide group instead of aniline | Different functional group affects reactivity |
| 3-bromo-N-methyl-4-methylaniline | Lacks cyclopropylmethyl group | Simpler structure may limit biological activity |
| 4-bromo-N-(cyclopropylmethyl)aniline | Bromine at the fourth position | Positioning alters chemical reactivity |
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of several standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Anticancer Research : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
- Binding Affinity Studies : Interaction studies indicated that 3-bromo-4-chloro-N-(cyclopropylmethyl)aniline has a high binding affinity for certain receptors involved in cancer progression, which may explain its anticancer properties. Further research is needed to elucidate the specific pathways affected by this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
